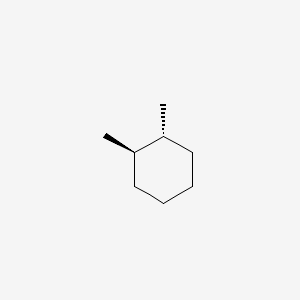

trans-1,2-Dimethylcyclohexane

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6876-23-9 |

|---|---|

Formule moléculaire |

C8H16 |

Poids moléculaire |

112.21 g/mol |

Nom IUPAC |

(1S,2S)-1,2-dimethylcyclohexane |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |

Clé InChI |

KVZJLSYJROEPSQ-YUMQZZPRSA-N |

SMILES |

CC1CCCCC1C |

SMILES isomérique |

C[C@H]1CCCC[C@@H]1C |

SMILES canonique |

CC1CCCCC1C |

Point d'ébullition |

125.76666666666699 °C |

melting_point |

-69.95 °C |

Autres numéros CAS |

203319-65-7 6876-23-9 |

Pictogrammes |

Flammable; Irritant; Health Hazard |

Pression de vapeur |

15.96 mmHg |

Origine du produit |

United States |

Significance Within Stereochemistry and Conformational Analysis Research

The primary significance of trans-1,2-dimethylcyclohexane lies in its utility as a model system for demonstrating the principles of conformational analysis. The cyclohexane (B81311) ring is not a flat hexagon as early theories suggested, but rather exists predominantly in a puckered "chair" conformation to relieve angular and torsional strain. wikipedia.org In this conformation, the substituents can occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). nobelprize.org

For this compound, two primary chair conformations are possible through a process called a "ring flip." In one conformation, both methyl groups are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial). libretexts.orglibretexts.org The diequatorial conformer is significantly more stable. libretexts.orglibretexts.orgyale.edu This preference is a direct consequence of steric strain, specifically 1,3-diaxial interactions. libretexts.org In the diaxial conformer, each axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring. libretexts.org

The energy difference between these two conformers has been a subject of extensive study and provides a quantitative measure of these steric interactions. yale.edubrainly.comyale.edu This energy difference is largely attributed to gauche butane (B89635) interactions. yale.eduyale.edu While the diequatorial conformer avoids the severe 1,3-diaxial interactions, it does experience a less significant gauche interaction between the two adjacent methyl groups. libretexts.orglibretexts.orgyale.edu The diaxial conformer, however, suffers from four such interactions. yale.edu The energy difference between the diaxial and diequatorial conformers is approximately 2.7 kcal/mol. yale.eduyale.edu

This quantifiable energy difference is a practical application of the concept of "A-values," which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.orgpharmacy180.commasterorganicchemistry.com While the A-value for a single methyl group is approximately 1.7 kcal/mol, the interactions in disubstituted cyclohexanes like the trans-1,2-dimethyl isomer are not simply additive due to the additional gauche interaction between the substituents. masterorganicchemistry.com The study of this compound and its cis isomer, where one methyl group is axial and the other equatorial in both chair conformers, provides a powerful comparative tool for students and researchers to grasp these nuanced stereochemical principles. libretexts.orglibretexts.orgresearchgate.net

Historical Context of Academic Investigation of Cyclohexane Systems

The understanding of the three-dimensional nature of cyclohexane (B81311) and its derivatives did not emerge overnight. In 1890, Hermann Sachse first proposed the non-planar, puckered conformations of cyclohexane, namely the "chair" and "boat" forms, based on the principles of tetrahedral carbon geometry. ic.ac.ukic.ac.uk However, his ideas were largely ignored by the scientific community at the time. ic.ac.uk

It wasn't until 1918 that Ernst Mohr, through his analysis of the crystal structure of diamond, provided evidence for the chair conformation, vindicating Sachse's earlier work. ic.ac.uk The true significance of conformational analysis for understanding chemical reactivity was championed by Derek Barton in the 1950s. ic.ac.ukic.ac.uk His work on steroid chemistry, which contains multiple fused cyclohexane rings, demonstrated that the chemical behavior of a molecule is intrinsically linked to its preferred conformation. ic.ac.ukmasterorganicchemistry.com This seminal work earned him a share of the Nobel Prize in Chemistry in 1969. ic.ac.uk

The development of experimental techniques such as electron diffraction and later, nuclear magnetic resonance (NMR) spectroscopy, provided the tools to experimentally verify these conformational preferences and measure the energy differences between them. nobelprize.orgresearchgate.net Low-temperature NMR studies have been particularly crucial in "freezing out" the rapidly interconverting chair conformations, allowing for the direct observation and quantification of the individual conformers of molecules like trans-1,2-dimethylcyclohexane. researchgate.net

Current Research Frontiers and Unresolved Questions in Alicyclic Chemistry

Diastereoselective Synthesis Approaches to this compound

The targeted synthesis of this compound over its cis counterpart relies on several strategic approaches that leverage different reaction mechanisms and starting materials.

Catalytic Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of o-xylene (B151617) (1,2-dimethylbenzene) is a primary route for the production of 1,2-dimethylcyclohexane. The stereoselectivity of this reaction, yielding either the cis or trans isomer, is highly dependent on the catalyst, support material, and reaction conditions such as temperature and pressure. researchgate.netresearchgate.netniscpr.res.in

Research has shown that catalysts like nickel (Ni), palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or zeolites can be employed for this transformation. researchgate.netmdpi.com For instance, a Ni/Al₂O₃-SiO₂ catalyst has been shown to exhibit higher selectivity towards the trans-isomer of 1,2-dimethylcyclohexane. researchgate.net The stereoselectivity is influenced by operational parameters; for example, the ratio of cis to trans isomers can change with temperature. researchgate.net

The choice of metal also plays a crucial role. Osmium and iridium catalysts have demonstrated high stereospecificity in the hydrogenation of o-xylene, yielding predominantly cis-1,2-dimethylcyclohexane (B165935). oup.com In contrast, other platinum-group metals can produce a significant amount of the trans isomer. oup.com This difference is attributed to the potential for the intermediate, 1,2-dimethylcyclohexene (B155917), to desorb from the catalyst surface and re-adsorb before the final hydrogenation step, allowing for isomerization. oup.com

Hydrogenation of o-xylene over Pt/alumina catalysts has been studied, revealing that the stereoisomers, cis- and this compound, were the only reaction products. researchgate.net The stereoselectivity was found to be dependent on temperature, reactant concentrations, and the platinum precursor used. researchgate.net A catalyst prepared from a chlorine-containing precursor showed lower hydrogenation activity and a reduced selectivity toward the trans isomer. researchgate.net

The nature of the catalytic support also influences the outcome. For example, γ-Al₂O₃ supported NiMoSₓ and CoMoSₓ catalysts have been investigated in the hydrotreating of o-xylene. The NiMoSₓ catalyst preferentially promotes the direct hydrogenation to cis- and trans-1,2-dimethylcyclohexanes, with a selectivity of about 50%. mdpi.com

Table 1: Influence of Catalyst on o-Xylene Hydrogenation

| Catalyst System | Predominant Isomer | Key Findings | Reference |

|---|---|---|---|

| Ni/Al₂O₃-SiO₂ | This compound | Selectivity is temperature-dependent. | researchgate.net |

| Pt/Alumina | cis- and this compound | Stereoselectivity depends on temperature, reactant concentrations, and Pt precursor. Chlorine-containing precursors decrease trans selectivity. | researchgate.net |

| Osmium and Iridium | cis-1,2-Dimethylcyclohexane | High stereospecificity towards the cis isomer. | oup.com |

| NiMoSₓ/γ-Al₂O₃ | cis-/trans-1,2-Dimethylcyclohexane | Shows about 50% selectivity for direct hydrogenation. | mdpi.com |

Ring-Closing and Cyclization Strategies for Cyclohexane Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings of various sizes, including those that can serve as precursors to this compound. wikipedia.orgorganic-chemistry.org RCM reactions are metal-catalyzed, typically using ruthenium-based catalysts, and involve the intramolecular metathesis of two terminal alkenes. wikipedia.orgorganic-chemistry.org While RCM itself produces a cycloalkene, subsequent hydrogenation can yield the desired saturated cyclohexane. The stereochemistry of the final product would depend on the hydrogenation step.

Another approach involves the reductive cyclization of dienes. For example, the zirconium-catalyzed and -promoted reductive cyclization of N,N'-di[(S)-1-phenylethyl]-4(R),5(R)-diamino-1,7-octadiene has been used to asymmetrically synthesize derivatives of 1,2-diamino-4,5-dimethylcyclohexane. acs.org The stereochemical outcome of this cyclization is dependent on the specific zirconium reagent and reaction conditions. acs.org

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest, particularly for applications in asymmetric catalysis where chiral ligands are required. researchgate.netnih.gov One strategy involves the synthesis of chiral diamine derivatives, such as enantiomerically pure trans-N¹,N²-dimethylcyclohexane-1,2-diamine. researchgate.net A documented method involves the reaction of cyclohexene (B86901) oxide with aqueous methylamine, followed by cyclization with a Mitsunobu reagent and subsequent ring-opening to give racemic trans-N¹,N²-dimethylcyclohexane-1,2-diamine. The enantiomers can then be separated via kinetic resolution using tartaric acid. researchgate.net

Mechanistic Investigations of Stereocontrol in Synthetic Pathways

The stereochemical outcome of hydrogenation reactions is often explained by the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the unsaturated substrate adsorbed on the catalyst surface. The initial addition of hydrogen to an aromatic ring like o-xylene typically occurs in a syn-fashion, leading to a cis-substituted intermediate.

However, the formation of the trans product is often attributed to the "roll-over" mechanism. niscpr.res.in In this process, the intermediate cyclohexene desorbs from the catalyst surface, "flips," and then re-adsorbs before the final hydrogenation occurs. This process allows for the formation of the thermodynamically more stable trans isomer. niscpr.res.inoup.com The likelihood of this roll-over mechanism is influenced by factors such as the residence time of the intermediate on the catalyst surface and the number of available active sites. niscpr.res.in

Recent studies have also explored stereochemical editing as a method to convert the more readily available cis-1,2-dimethylcyclohexane to the trans isomer. This can be achieved through a photoredox-catalyzed epimerization of the unactivated tertiary stereocenters. nih.gov

Optimization of Diastereomeric Ratios and Purity in Research Synthesis

Achieving a high diastereomeric ratio (d.r.) and purity of this compound is a key objective in synthetic research. Optimization strategies often involve a systematic variation of reaction parameters.

In catalytic hydrogenation, this includes:

Catalyst Screening: Testing different metals (e.g., Pd, Pt, Ni, Ru) and supports (e.g., alumina, silica, carbon) to identify the most selective system. researchgate.netmdpi.com

Temperature and Pressure Tuning: Adjusting these parameters can significantly influence the diastereomeric ratio. For example, in the hydrogenation of o-xylene over a Ni/Al₂O₃-SiO₂ catalyst, a maximum in the cis/trans isomer ratio was observed around 100 °C. researchgate.net

Solvent Effects: The choice of solvent can impact catalyst activity and selectivity.

For methods involving stereochemical editing, optimization focuses on the catalyst, light source, and reaction time to maximize the conversion to the desired diastereomer. For instance, in the epimerization of cis-1,2-dimethylcyclohexane, different photocatalysts and reaction conditions have been evaluated to achieve high yields of the trans isomer. nih.gov

Chair-Chair Interconversion Dynamics

The cyclohexane ring is not static; it undergoes a rapid ring-flipping process that interconverts the two chair forms. In this compound, this process converts the diequatorial conformer into the diaxial conformer, and vice versa.

The energy difference and interconversion barrier between the conformers of this compound have been determined experimentally. Using low-temperature ¹³C NMR spectroscopy, the equilibrium between the diaxial and diequatorial forms can be directly observed. researchgate.net Studies of trans-[1-methyl-¹³C]-1,2-dimethylcyclohexane at 169 K allowed for the identification of signals from the minor diaxial conformation. researchgate.net Further analysis of signal broadening over a temperature range of 195–240 K provided a precise value for the free energy difference (–ΔG°aa→ee) of 2.58 ± 0.05 kcal/mol. researchgate.net This substantial energy difference indicates that the equilibrium heavily favors the diequatorial conformer, which is calculated to be present at approximately 99% at room temperature. spcmc.ac.in The dynamic interconversion between chair and twisted-boat conformations has also been analyzed using variable-temperature (VT) NMR techniques. acs.org

The position of the conformational equilibrium is sensitive to both temperature and the polarity of the solvent.

Temperature : Following thermodynamic principles, an increase in temperature provides more thermal energy to the system, allowing a greater proportion of molecules to overcome the energy penalty of the less stable conformation. For analogous trans-1,2-disubstituted cyclohexanes, it has been shown that the population of the higher-energy diaxial conformer increases at room temperature compared to lower temperatures. ucl.ac.uk

Solvent Polarity : The polarity of the solvent can influence the equilibrium by preferentially solvating one conformer over the other. In related molecules like trans-1,2-dibromocyclohexane (B146542), the diequatorial conformer is stabilized by increasing solvent polarity. spcmc.ac.invaia.com This is because the diequatorial form, despite having a smaller net dipole moment, can be more effectively solvated. For other trans-1,2-disubstituted derivatives, the influence of the solvent on the equilibrium position has been confirmed by testing in solvents of varying polarity, such as toluene (B28343) and dichloromethane. ucl.ac.uk

Relative Stabilities of Conformational Isomers

The significant difference in stability between the two chair conformers of this compound is a direct result of the spatial orientation of the two methyl groups.

The trans configuration dictates that the two methyl groups are on opposite faces of the cyclohexane ring. libretexts.org This arrangement leads to two distinct chair conformations upon ring flip:

Diequatorial (e,e) Conformer : One conformation places both methyl groups in the more spacious equatorial positions. libretexts.orglibretexts.orglibretexts.org This is the most stable conformation.

Diaxial (a,a) Conformer : The alternative chair form places both methyl groups in the more sterically hindered axial positions. libretexts.orglibretexts.orglibretexts.org This conformer is significantly less stable.

The interconversion between these two states involves all axial bonds becoming equatorial and all equatorial bonds becoming axial. masterorganicchemistry.com

The preference for the diequatorial conformer is overwhelmingly due to steric factors. Electronic effects are generally considered minor in this non-polar hydrocarbon.

Diaxial Conformer Strain : The diaxial conformation is highly destabilized by severe steric hindrance. msu.edu Each axial methyl group experiences two unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. libretexts.orgmsu.edu With two axial methyl groups, the molecule suffers from a total of four such interactions. libretexts.orgpressbooks.pub These interactions are equivalent to gauche-butane interactions, each contributing approximately 0.9 kcal/mol (3.8 kJ/mol) of strain. pressbooks.pube-bookshelf.de This results in a total steric strain of about 3.6 kcal/mol (15.2 kJ/mol) for the diaxial form. libretexts.orge-bookshelf.de

Diequatorial Conformer Strain : The diequatorial conformer is not entirely strain-free. The two adjacent equatorial methyl groups are positioned with a dihedral angle of approximately 60°, leading to a single gauche-butane interaction between them. spcmc.ac.inlibretexts.orge-bookshelf.de This interaction contributes about 0.74-0.9 kcal/mol (3.8 kJ/mol) of strain. libretexts.orgmasterorganicchemistry.com

The net result is that the diaxial conformer is less stable than the diequatorial conformer by approximately 2.7 kcal/mol (11.4 kJ/mol), a value derived from subtracting the strain of the diequatorial form from the diaxial form (3.6 kcal/mol - 0.9 kcal/mol). libretexts.orgpressbooks.pube-bookshelf.de

| Conformer | Steric Interactions | Strain per Interaction (kcal/mol) | Total Strain (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Diequatorial (e,e) | 1 Gauche (CH₃/CH₃) | ~0.9 | ~0.9 | 0 (Reference) |

| Diaxial (a,a) | 4 (1,3-Diaxial CH₃/H) | ~0.9 | ~3.6 | ~2.7 |

Application of A-Values in Predicting Conformational Equilibria

A-values provide a quantitative method for estimating the steric strain associated with placing a substituent in an axial position on a cyclohexane ring. masterorganicchemistry.com The A-value for a methyl group is approximately 1.7 kcal/mol (7.6 kJ/mol), representing the energy cost of an axial methyl group compared to an equatorial one due to its two 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com

For the diaxial conformer of this compound, a simple additive approach would predict the total strain relative to a diequatorial form by summing the A-values of the two axial methyl groups: 1.7 + 1.7 = 3.4 kcal/mol. masterorganicchemistry.com

However, this simple summation has a limitation: it assumes the diequatorial conformer is a strain-free reference, which is not the case for 1,2-disubstituted systems. masterorganicchemistry.com The calculation must be refined by accounting for the gauche interaction present in the diequatorial conformer. masterorganicchemistry.come-bookshelf.de Therefore, a more accurate prediction of the energy difference (ΔE) between the two conformers is:

ΔE = (Strain of Diaxial Conformer) - (Strain of Diequatorial Conformer) ΔE ≈ (A-value of CH₃ + A-value of CH₃) - (Gauche interaction of e,e CH₃ groups) ΔE ≈ (3.4 kcal/mol) - (0.9 kcal/mol) ≈ 2.5 kcal/mol

This calculated value aligns well with the experimentally determined free energy difference of 2.58 kcal/mol. researchgate.net

Reactivity and Mechanistic Investigations

Stereoselective Transformations of the Cyclohexane (B81311) Ring

The stereochemistry of the cyclohexane ring in trans-1,2-dimethylcyclohexane plays a crucial role in directing the outcomes of various chemical transformations. The diequatorial conformation of the methyl groups is the most stable, influencing the approach of reagents and the stereoselectivity of reactions.

Electrophilic Addition Reactions to 1,2-Dimethylcyclohexene (B155917) Derivatives

Electrophilic addition to 1,2-dimethylcyclohexene, a direct precursor to this compound, is a foundational reaction in organic chemistry. pearson.compearson.com The π electrons of the double bond are exposed and readily attacked by electrophiles. libretexts.orgpdx.edu The mechanism typically proceeds in two steps: an initial electrophilic attack on the double bond to form a carbocation intermediate, followed by a nucleophilic attack on the carbocation. libretexts.org

The addition of hydrogen halides, such as HBr or HCl, to 1,2-dimethylcyclohexene results in the formation of both cis and trans stereoisomers. masterorganicchemistry.comvaia.com This lack of high stereoselectivity is attributed to the formation of a planar carbocation intermediate, which can be attacked by the halide nucleophile from either face with almost equal probability. masterorganicchemistry.comutexas.edu However, some studies have shown that the stereochemistry of the addition can be influenced by reaction conditions. For instance, the addition of HBr to 1,2-dimethylcyclohexene in a non-polar solvent like pentane (B18724) can exhibit some stereoselectivity. masterorganicchemistry.com The reaction of 1,2-dimethylcyclohexene with HBr can yield the antarafacial (anti-addition) product. libretexts.org

Halogenation of 1,2-dimethylcyclohexene, for example with Cl₂ or Br₂, proceeds with anti-stereochemistry. pressbooks.pub This is explained by the formation of a bridged halonium ion intermediate (e.g., a bromonium or chloronium ion). The nucleophilic halide ion then attacks from the opposite side of the ring, leading to the exclusive formation of the trans-dihalide. pressbooks.pub

The acid-catalyzed hydration of 1,2-dimethylcyclohexene also proceeds through a carbocation intermediate, leading to a mixture of cis and trans alcohol products. utexas.edu Similarly, the ring-opening of 1,2-epoxy-1-methylcyclohexane, a related derivative, with HBr occurs via backside attack of the bromide ion on the more substituted carbon of the protonated epoxide, resulting in a trans-halohydrin. openstax.orglibretexts.org

| Reagent | Intermediate | Stereochemical Outcome |

| HBr/HCl | Carbocation | Mixture of cis and trans isomers masterorganicchemistry.comvaia.com |

| Br₂/Cl₂ | Bromonium/Chloronium ion | Anti-addition (trans product) pressbooks.pub |

| H₃O⁺ (acid-catalyzed hydration) | Carbocation | Mixture of cis and trans isomers utexas.edu |

| HBr (from 1,2-epoxy-1-methylcyclohexane) | Protonated epoxide | trans-halohydrin openstax.orglibretexts.org |

Radical Functionalization and Stereochemical Outcomes

The radical functionalization of this compound provides insights into the reactivity of C-H bonds and the stereochemical consequences of radical intermediates. The oxidation of cis- and this compound is a key method to study the lifetime and behavior of the resulting alkyl radical intermediates. mdpi.com

Reactions that generate long-lived, free carbon-centered radicals often lead to a scrambling of stereochemistry. nih.gov This is because the radical intermediate has time to epimerize before the subsequent reaction step occurs. mdpi.com In contrast, reactions that proceed through very short-lived radical intermediates or concerted mechanisms can exhibit high stereospecificity, with the product retaining the original configuration of the starting material. mdpi.com

For example, certain iron-based catalysts have been shown to hydroxylate this compound with a high degree of stereoretention, indicating a metallocentric mechanism rather than a free radical pathway. mdpi.comacs.org In one study, an Fe(PDP) catalyst favored oxidation at the sterically more accessible methylene (B1212753) C-H bonds over the tertiary C-H bonds in this compound. nih.gov This contrasts with reagents like methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), which preferentially oxidizes the more electron-rich tertiary C-H bond. nih.gov

The stereoselectivity of these reactions is a critical area of research, with significant implications for the synthesis of complex molecules.

| Reagent/Catalyst | Key Observation | Stereochemical Outcome |

| Long-lived radical generating systems | Scrambling of stereochemistry | Mixture of isomers mdpi.comnih.gov |

| Fe-based catalysts (e.g., Fe(TPA)) | Metallocentric mechanism | High stereoretention mdpi.comacs.org |

| Fe(PDP) | Favors oxidation at sterically accessible methylene C-H bonds | Varies with catalyst structure nih.gov |

| Methyl(trifluoromethyl)dioxirane (TFDO) | Preferential oxidation of tertiary C-H bonds | High stereoselectivity nih.govresearchgate.net |

Oxidation and Reduction Pathways with Stereochemical Specificity

The oxidation and reduction of this compound and its derivatives are fundamental transformations that can be controlled to achieve specific stereochemical outcomes.

Oxidation: The oxidation of this compound can be achieved using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the formation of ketones or carboxylic acids. The stereoselectivity of these oxidations can be influenced by the catalyst and reaction conditions. For instance, some cobalt complexes have been shown to catalyze the stereoselective oxidation of cis-1,2-dimethylcyclohexane (B165935), highlighting the potential for controlling stereochemistry in these reactions. researchgate.netnih.govmdpi.com The oxidation of this compound with certain catalysts can show a lower 3° to 2° C-H bond selectivity compared to its cis isomer. researchgate.net

Reduction: The catalytic hydrogenation of 1,2-dimethylcyclohexene, a precursor to this compound, typically proceeds via syn-addition of hydrogen from the surface of a heterogeneous catalyst (e.g., Pt, Pd). pdx.eduutexas.edu This results in the formation of cis-1,2-dimethylcyclohexane. pdx.eduutexas.edu However, it has been reported that hydrogenation of 1,2-dimethylcyclohexene over a palladium catalyst can yield this compound as the major product. princeton.edu The reduction of 1,3-dimethylcyclohexanone, a related ketone, can favor the formation of the cis-isomer due to the hydride approaching from the less hindered face.

| Reaction | Substrate | Reagent/Catalyst | Product(s) | Stereochemical Preference |

| Oxidation | This compound | Potassium permanganate, Chromic acid | Ketones, Carboxylic acids | Varies |

| Oxidation | cis-1,2-Dimethylcyclohexane | Cobalt complexes, m-CPBA | Tertiary alcohols | High stereoselectivity (trans/cis ratio dependent on catalyst) nih.govmdpi.com |

| Reduction | 1,2-Dimethylcyclohexene | H₂/Pt or Pd | cis-1,2-Dimethylcyclohexane | Syn-addition pdx.eduutexas.edu |

| Reduction | 1,2-Dimethylcyclohexene | H₂/Pd | This compound | Major product in some cases princeton.edu |

Ring-Opening and Skeletal Rearrangement Reactions

The ring-opening and skeletal rearrangement of this compound and its derivatives are important reactions, particularly in the context of improving fuel properties. These reactions have been studied over various catalysts, with the product distribution depending on the catalyst type and reaction conditions. ou.edu

For instance, the ring-opening of 1,2-dimethylcyclohexane (B31226) isomers over iridium catalysts supported on different materials (Al₂O₃, SiO₂, TiO₂) has been investigated. ou.edu The goal is often to improve the cetane number of diesel fuels by selectively cleaving C-C bonds at substituted positions. ou.edu Different reaction mechanisms can be at play:

Dicarbene mechanism: This pathway, often occurring on Ir/SiO₂ catalysts, leads to the cleavage of unsubstituted C-C bonds, resulting in highly branched products that are more desirable for increasing the octane (B31449) number of gasoline. ou.edu

Adsorbed olefin or metallocyclobutane intermediates: These mechanisms, favored on Ir/Al₂O₃ catalysts, result in C-C bond cleavage at substituted positions, which is beneficial for improving the cetane number of diesel. ou.edu

Studies have shown that this compound is more reactive towards ring-opening than its cis-isomer on certain catalysts. ou.edu The selectivity of the ring-opening can also be influenced by the catalyst support. ou.edu

Catalytic Transformations Utilizing this compound as a Substrate or Model Compound

This compound serves as a valuable model compound in various catalytic studies due to its well-defined stereochemistry. It is used to probe reaction mechanisms and catalyst selectivity.

One significant area of research is the catalytic dehydrogenation of this compound, which is relevant to hydrogen storage technologies using liquid organic hydrogen carriers (LOHCs). researchgate.net Density functional theory (DFT) studies have been employed to investigate the dehydrogenation of 1,2-dimethylcyclohexane on Pd(111) and Pt(111) surfaces. researchgate.net These studies help in understanding the catalytic activity and reaction pathways.

Furthermore, derivatives of this compound, such as trans-1,2-diaminocyclohexane, are important building blocks for chiral ligands used in asymmetric catalysis. wikipedia.org For example, ligands derived from trans-1,2-diaminocyclohexane are used in the Jacobsen epoxidation and Trost ligand systems. wikipedia.org Copper(I) catalysts in combination with trans-N,N'-dimethylcyclohexane-1,2-diamine have been used for the synthesis of enol lactones. organic-chemistry.org Additionally, rhodium nanoparticles prepared using 1,2-dimethylcyclohexane have been utilized as recyclable catalysts. cymitquimica.com

| Catalytic Process | Catalyst System | Application/Significance |

| Dehydrogenation | Pd, Pt surfaces | Hydrogen storage (LOHC) researchgate.net |

| Asymmetric Catalysis | Ligands from trans-1,2-diaminocyclohexane | Enantioselective synthesis wikipedia.org |

| O-Vinylation | CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine | Synthesis of enol lactones organic-chemistry.org |

| Nanoparticle Catalysis | Rhodium nanoparticles | Recyclable catalysts cymitquimica.com |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the conformational landscape of trans-1,2-dimethylcyclohexane. This technique provides detailed insights into the rates of chair interconversion, the equilibrium populations of different conformers, and the spatial relationships between atoms.

Dynamic NMR for Chair Interconversion Rates and Population Ratios

This compound exists as an equilibrium between two chair conformers: a diequatorial (ee) and a diaxial (aa) form. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions present in the diaxial form. unizin.orgpressbooks.pub Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of the ring-flipping process that interconverts these two conformers.

At room temperature, the chair interconversion is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at lower temperatures, the rate of interconversion slows down, allowing for the observation of separate signals for the axial and equatorial methyl groups. By analyzing the coalescence of these signals as the temperature is varied, researchers can determine the energy barrier for the chair-flip.

Studies have shown that the diequatorial conformation is favored by approximately 11.4 kJ/mol (2.7 kcal/mol) over the diaxial conformation. unizin.orgpressbooks.pub This energy difference is a result of the steric strain from four 1,3-diaxial interactions in the diaxial conformer, which is partially offset by a gauche butane (B89635) interaction between the methyl groups in the diequatorial conformer. unizin.org

Two-Dimensional NMR Techniques (NOESY, ROESY) for Spatial Proximity Analysis

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the spatial proximity of atoms within a molecule. researchgate.net These methods rely on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.

In the context of this compound, NOESY and ROESY experiments can definitively distinguish between the diequatorial and diaxial conformers. For the major diequatorial conformer, NOE cross-peaks would be observed between the equatorial methyl protons and the adjacent equatorial and axial ring protons. Conversely, for the minor diaxial conformer, strong NOEs would be expected between the axial methyl protons and the other axial protons on the same side of the ring. These techniques provide unambiguous evidence for the preferred conformation and the through-space interactions that govern its stability. researchgate.net

Carbon-13 NMR for Quantitative Conformational Equilibrium Studies

Carbon-13 (¹³C) NMR spectroscopy offers a quantitative method for studying the conformational equilibrium of this compound. The chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by its spatial orientation.

At low temperatures, where the chair interconversion is slow, separate ¹³C NMR signals can be observed for the diequatorial and diaxial conformers. The relative intensities of these signals directly correspond to the population ratio of the two conformers. By analyzing the ¹³C NMR spectrum at various temperatures, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be determined.

For instance, low-temperature ¹³C NMR studies have been used to directly observe the signals of the minor diaxial conformer, allowing for a precise determination of the equilibrium constant. researchgate.net One study reported a free energy difference (–ΔG°aa→ee) of 2.58 ± 0.05 kcal mol–1, which is in good agreement with theoretical calculations. researchgate.net The chemical shifts of the methyl carbons are particularly informative, with the axial methyl carbon appearing at a higher field (lower ppm value) than the equatorial methyl carbon due to the γ-gauche effect. researchgate.net

| Parameter | Value | Technique |

| Conformational Free Energy Difference (ΔG°) | 11.4 kJ/mol (2.7 kcal/mol) | Conformational Analysis unizin.orgpressbooks.pub |

| Conformational Free Energy Difference (–ΔG°aa→ee) | 2.58 ± 0.05 kcal/mol | ¹³C NMR researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule's conformational state. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding.

The IR and Raman spectra of this compound exhibit distinct bands corresponding to the vibrational modes of the diequatorial and diaxial conformers. By comparing experimental spectra with theoretical calculations for each conformer, researchers can assign the observed bands and identify the predominant conformation. nih.gov The NIST WebBook provides access to the gas-phase IR spectrum of this compound. nist.govnist.gov

Raman spectroscopy has also been utilized to study the conformational behavior of related dimethylcyclohexane isomers. acs.orgosaka-u.ac.jpacs.org For example, in studies of gas hydrates, Raman spectroscopy can distinguish between different crystal structures and determine the cage occupancy of guest molecules. osaka-u.ac.jpacs.org

Far-Ultraviolet (FUV) Spectroscopy for Electronic Structure and Transitions

Far-ultraviolet (FUV) spectroscopy probes the electronic transitions of a molecule, providing information about its electronic structure and excited states. While less commonly applied to saturated hydrocarbons like this compound compared to conjugated systems, FUV spectroscopy can still yield valuable insights.

The FUV spectrum of this compound would be characterized by high-energy absorptions corresponding to σ → σ* transitions. The precise energies of these transitions are influenced by the molecule's conformation, as the spatial arrangement of the σ-bonds affects their interaction and the resulting molecular orbital energies. Theoretical calculations can be used in conjunction with experimental FUV spectra to understand the nature of the electronic excited states and how they are influenced by conformational changes.

Mass Spectrometry for Elucidation of Fragmentation Mechanisms and Derivatives

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. nist.gov When subjected to electron ionization (EI), this compound undergoes fragmentation to produce a characteristic mass spectrum.

The fragmentation pattern provides clues about the structure of the molecule and the stability of the resulting fragment ions. Common fragmentation pathways for cyclic alkanes include the loss of alkyl groups and ring cleavage. For this compound, the loss of a methyl group (CH₃•) to form an ion at m/z 97, and the loss of an ethyl group (C₂H₅•) following ring opening, are expected fragmentation pathways. The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum for this compound. nist.gov

Furthermore, mass spectrometry is crucial for the characterization of derivatives of this compound, confirming their molecular weight and providing structural information through the analysis of their fragmentation patterns. researchgate.net For example, in studies involving the synthesis of dicarboxylate derivatives, mass spectrometry was used to confirm the molecular weight of the products. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (Ab Initio, Density Functional Theory)

Quantum mechanical (QM) calculations, which solve the Schrödinger equation for a given molecular system, provide a powerful lens through which to examine the intricacies of trans-1,2-dimethylcyclohexane. These methods, including both ab initio and density functional theory (DFT) approaches, offer detailed insights into the molecule's geometry, electronic structure, and energy landscape. schrodinger.comresearchgate.net

Geometry Optimizations and Electronic Structure Analysis of Conformers

At the heart of computational studies on this compound lies the optimization of its possible conformations. The molecule predominantly exists in two chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms.

Diequatorial (e,e) Conformer: In this arrangement, both methyl groups occupy equatorial positions on the cyclohexane (B81311) ring. This conformation is widely recognized as the more stable of the two. pressbooks.pub Geometry optimizations using various levels of theory consistently identify this as the global minimum on the potential energy surface. The primary reason for its stability is the minimization of steric strain, as the bulky methyl groups are positioned away from the axial hydrogens of the ring, thus avoiding unfavorable 1,3-diaxial interactions. sapub.org

Diaxial (a,a) Conformer: Conversely, the diaxial conformer places both methyl groups in axial positions. This arrangement introduces significant steric hindrance. Specifically, each axial methyl group experiences two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. pressbooks.publibretexts.org These repulsive interactions are the principal cause of the diaxial conformer's higher energy and reduced stability compared to the diequatorial form. libretexts.org

Quantum mechanical calculations, such as those employing DFT with functionals like B3LYP and dispersion corrections (e.g., B3LYP-D3), have been used to refine the geometries of these conformers. schrodinger.comnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the optimized structures. For instance, DFT can be used to model the subtle geometric distortions that occur to alleviate steric strain in the diaxial conformer.

Prediction of Conformational Energies and Energy Barriers

A key application of QM methods is the quantification of the energy difference between the conformers of this compound. The energy difference between the diequatorial and diaxial forms is a critical parameter that dictates their relative populations at equilibrium.

Numerous computational studies have aimed to predict this energy gap. The diequatorial conformer is consistently found to be more stable than the diaxial conformer by a significant margin. pressbooks.pub Early estimations and molecular mechanics calculations suggested an energy difference of approximately 2.7 kcal/mol (11.4 kJ/mol). pressbooks.pubsinica.edu.tw This value arises from the four 1,3-diaxial interactions present in the diaxial form, each contributing about 0.9 kcal/mol of strain, minus the gauche interaction between the two methyl groups in the diequatorial form. pressbooks.publibretexts.org

More sophisticated QM methods, including MP2 and coupled-cluster theory (CCSD(T)), have been employed to obtain more accurate energy predictions. nih.gov For example, a benchmark study comparing various computational methods against high-level DLPNO-CCSD(T) calculations has provided valuable data on the performance of different theoretical models for predicting conformational energies. nih.gov These studies confirm the substantial energetic preference for the diequatorial conformer.

The energy barrier to interconversion between the two chair forms (the "chair flip") can also be calculated using QM methods. This involves locating the transition state structure on the potential energy surface, which typically resembles a twist-boat conformation. The height of this barrier determines the rate of conformational interchange.

| Conformer | Relative Stability | Key Steric Interactions | Calculated Energy Difference (kcal/mol) |

| Diequatorial (e,e) | More Stable | Gauche interaction between methyl groups | 0 (Reference) |

| Diaxial (a,a) | Less Stable | Four 1,3-diaxial interactions | ~2.61 - 2.7 pressbooks.pubbrainly.com |

Note: The energy difference can vary slightly depending on the computational method and basis set used.

Simulation of Spectroscopic Parameters and Molecular Properties

Beyond geometries and energies, QM calculations can simulate various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, this includes the prediction of NMR chemical shifts and coupling constants. The different electronic environments of the protons and carbons in the diequatorial and diaxial conformers lead to distinct predicted NMR spectra.

Molecular Mechanics and Molecular Dynamics Simulations

While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more computationally tractable approach to explore the conformational landscape of molecules like this compound, especially when considering solvent effects and dynamic behavior.

Exploration of Conformational Space and Ensemble Averaging

Molecular mechanics force fields, such as MM2, MM3, and MMFF94, represent molecules as a collection of atoms connected by springs, with potential energy functions describing bond stretching, angle bending, torsional rotations, and non-bonded interactions. nih.gov These methods are particularly well-suited for rapidly exploring the conformational space of flexible molecules.

For this compound, MM calculations can efficiently identify the low-energy chair, boat, and twist-boat conformations. By performing a systematic search or using stochastic methods like Monte Carlo simulations, it's possible to generate a comprehensive ensemble of possible conformations. mdpi.com The energies of these conformers can then be calculated to determine their relative populations according to the Boltzmann distribution. This ensemble-averaged approach provides a more realistic picture of the molecule's behavior than considering only the single lowest-energy structure.

Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms in the system over time. This allows for the study of the dynamic interconversion between different conformations. An MD simulation of this compound would show the molecule vibrating and undergoing conformational transitions, such as the chair flip from the diequatorial to the diaxial form and back again. The frequency of these transitions is related to the energy barriers between the conformers.

| Force Field | Calculated Enthalpy/Energy Difference (kcal/mol) | Reference |

| MM3 | 2.31 | nih.gov |

| PMFF | 2.38 | nih.govacs.org |

Investigation of Solvent Effects on Conformational Preferences

The conformational equilibrium of a molecule can be influenced by its environment. The presence of a solvent can stabilize or destabilize certain conformations depending on the polarity of the solvent and the solute.

Computational methods can model solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can be combined with both QM and MM calculations to estimate the effect of the solvent on the relative energies of the conformers.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the direct simulation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. MD simulations with explicit solvent are particularly useful for understanding the specific interactions that influence conformational preferences.

For this compound, which is a non-polar molecule, the effect of solvent polarity on its conformational equilibrium is generally expected to be modest. However, studies on related molecules like trans-1,2-dibromocyclohexane (B146542) have shown that solvent polarity can influence the diaxial/diequatorial equilibrium due to the different dipole moments of the conformers. vaia.com Similar, albeit smaller, effects could be computationally investigated for this compound.

Theoretical Modeling of Reaction Pathways and Transition States

Computational and theoretical chemistry provide indispensable tools for elucidating the complex reaction mechanisms of this compound. Through the use of quantum chemical calculations and transition state theory, researchers can map out potential energy surfaces, identify transition structures, and calculate activation energies for various transformations. These studies offer a molecular-level understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone. The primary reaction pathways investigated computationally include conformational interconversions, oxidation, and thermal decomposition.

Modeling of Conformational Interconversion

The most fundamental reaction pathway for this compound is the conformational ring-flip, which interconverts the diequatorial (ee) and diaxial (aa) chair forms. Theoretical models are used to calculate the energies of these conformers and the transition state that separates them.

Conformational Energies : The diequatorial conformation, which has both methyl groups in equatorial positions, is the global energy minimum. nih.gov The diaxial conformer is significantly less stable due to severe 1,3-diaxial steric interactions. libretexts.orgopenstax.org Computational studies quantify this energy difference, predicting that the diequatorial conformer is more stable than the diaxial form by approximately 11.4 kJ/mol. libretexts.orgopenstax.org The diaxial conformation exhibits four 1,3-diaxial interactions, resulting in about 15.2 kJ/mol of steric strain, whereas the diequatorial form only has a gauche butane (B89635) interaction between the methyl groups contributing about 3.8 kJ/mol of strain. libretexts.orgopenstax.org Different computational methods have been benchmarked for these energy calculations, with methods like MP2 and B3LYP showing good agreement with high-level DLPNO-CCSD(T) reference values. nih.gov

Ring-Flip Transition State : The interconversion between the two chair forms proceeds through a high-energy twist-boat transition state. ic.ac.uk Modeling this pathway is crucial for understanding the dynamics of the molecule. While direct studies on the this compound ring-flip transition state are specific, analogous computational studies on similar systems, such as 1,2-disubstituted cyclohexanes, provide insight. For example, in a study on cis- and trans-1,2-cyclohexanecarboxylic acid amide, the energy barrier for the ring inversion of the trans isomer was calculated to be 6.26 kcal·mol⁻¹, significantly lower than the 10.49 kcal·mol⁻¹ for the cis isomer, showcasing how theoretical models can quantify these energy barriers. nih.gov

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Description | Source |

|---|---|---|---|---|

| Diequatorial (ee) vs. Diaxial (aa) Stability | 11.4 | 2.7 | Energy by which the diequatorial conformer is more stable than the diaxial conformer. | libretexts.orgopenstax.org |

| Diaxial (aa) Conformer Steric Strain | 15.2 | 3.6 | Calculated strain from four 1,3-diaxial interactions. | libretexts.orgopenstax.org |

| Diequatorial (ee) Conformer Steric Strain | 3.8 | 0.9 | Calculated strain from the gauche-butane interaction between the two methyl groups. | libretexts.orgopenstax.org |

| Ring Inversion Energy Barrier (Analogous Trans Isomer) | 26.2 | 6.26 | Calculated barrier for ring inversion in trans-1,2-cyclohexanecarboxylic acid amide, illustrating the methodology. | nih.gov |

Modeling of Oxidation and Decomposition Pathways

Theoretical studies have also been applied to understand more complex chemical reactions, such as oxidation and decomposition, where this compound acts as a substrate.

Thermal Decomposition : Quantum chemical calculations coupled with transition state theory have been used to explore the initial decomposition mechanisms of the trans-1,2-dimethylcyclohexyl radical. researchgate.net These studies model multiple reaction paths, including intramolecular hydrogen transfer and β-scission reactions. The calculations reveal that the reaction kinetics are strongly dependent on the specific conformation of the radical. For example, a favorable 1,5 H-transfer reaction was found to be feasible only from a specific twist-boat conformer where the radical site is on an axial side chain. researchgate.net Such findings demonstrate the critical role of conformational analysis in accurately predicting reaction pathways and rates. researchgate.net

| Reaction Parameter | Energy Difference (kcal/mol) | Comparison | Underlying Cause | Source |

|---|---|---|---|---|

| Distortion Energy | +0.5 | This compound vs. cis isomer | Increased torsional strain in the transition state. | nih.gov |

| Overall Activation Energy | +0.6 | This compound vs. cis isomer | Higher distortion energy of the transition state. | nih.gov |

Synthesis and Research of Functionalized Trans 1,2 Dimethylcyclohexane Derivatives

Preparation of Substituted Analogues for Structure-Reactivity Studies

The synthesis of functionalized trans-1,2-dimethylcyclohexane derivatives is crucial for probing how different chemical groups influence molecular properties and reactivity. Researchers employ a variety of synthetic strategies to introduce functionalities, such as carboxyl or amino groups, onto the cyclohexane (B81311) core.

One key class of derivatives are the dicarboxylates. For instance, the bismethylation of the dianion formed from dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate has been shown to yield predominantly the trans-diester derivative. researchgate.net This highlights a method for installing ester functionalities with stereochemical control. Another important group of derivatives are diamines, which are pivotal in catalysis. A modular, three-component reaction involving simple amines, aldehydes, and nitroalkenes can produce substituted trans- and cis-diaminocyclohexenes, which can be subsequently reduced to the desired saturated diamines. rsc.org Furthermore, efficient protocols exist for the selective modification of these diamines. For example, readily available trans-1,2-diaminocyclohexane can be converted to its monoacetylated form via an imidazoline (B1206853) intermediate, which allows for the synthesis of non-C₂-symmetric derivatives. researchgate.net A specific pathway to produce highly optically pure trans-N¹,N²-dimethylcyclohexane-1,2-diamine involves reacting cyclohexene (B86901) oxide with aqueous methylamine, followed by cyclization and ring-opening steps. researchgate.net

These synthetic routes provide access to a library of analogues for detailed structure-reactivity investigations. The oxidation of cis and trans isomers of 1,2-dimethylcyclohexane (B31226), for example, is used to probe the nature of catalysts and the lifetime of alkyl radical intermediates in hydroxylation reactions. mdpi.com

| Derivative Type | Synthetic Precursor(s) | Key Transformation | Resulting Derivative | Reference |

|---|---|---|---|---|

| Diester | Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate | Bismethylation of the corresponding dianion | Dimethyl trans-1,2-dimethylcyclohexane-1,2-dicarboxylate | researchgate.net |

| Diamine | Amines, Aldehydes, Nitroalkenes | Three-component domino reaction followed by reduction | Substituted trans- and cis-diaminocyclohexanes | rsc.org |

| N,N'-Disubstituted Diamine | trans-1,2-Diaminocyclohexane | Formation of imidazoline intermediate and subsequent acetylation/alkylation | Non-C₂-symmetric trans-1,2-diamine derivatives | researchgate.net |

| N,N'-Dimethyl Diamine | Cyclohexene oxide, Methylamine | Ring-opening, cyclization, and subsequent ring-opening | trans-N¹,N²-Dimethylcyclohexane-1,2-diamine | researchgate.net |

Stereochemical Impact of New Functionalities on Ring Conformation

The conformation of the cyclohexane ring is a critical factor determining a molecule's stability and reactivity. In the case of this compound, the molecule predominantly adopts a chair conformation where both methyl groups occupy equatorial positions. libretexts.orglibretexts.org This diequatorial arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would destabilize a diaxial conformation. libretexts.orglibretexts.org The energy difference between the diequatorial and the diaxial conformer is significant, estimated to be around 11.4 kJ/mol, meaning the diequatorial form is overwhelmingly favored at equilibrium. unizin.orgopenstax.org

When new functionalities are introduced onto the this compound skeleton, they also exert a conformational preference. The stability of a given conformer depends on the cumulative steric effects of all substituents. libretexts.org Generally, bulkier functional groups will preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. minia.edu.egpressbooks.pub For disubstituted cyclohexanes, the most stable conformation is typically the one that places the maximum number of substituents, especially the largest ones, in equatorial positions. libretexts.orgminia.edu.eg For instance, in a hypothetical trans-1-carboxy-2-methylcyclohexane, both the methyl and the larger carboxylic acid group would favor the equatorial positions to achieve the most stable diequatorial chair conformation.

The energetic cost of placing a substituent in an axial position is known as its "A-value." A higher A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kJ/mol) | Equatorial Preference | Reference |

|---|---|---|---|

| -F (Fluoro) | 1.0 | Low | libretexts.org |

| -Cl (Chloro) | 2.2 | Moderate | libretexts.org |

| -Br (Bromo) | 2.0 | Moderate | fossee.in |

| -OH (Hydroxy) | 2.1-4.3 | Moderate-High | minia.edu.eg |

| -CH₃ (Methyl) | 7.3 | High | libretexts.orgminia.edu.eg |

| -CH₂CH₃ (Ethyl) | 7.5 | High | minia.edu.eg |

| -CH(CH₃)₂ (Isopropyl) | 8.8 | Very High | minia.edu.eg |

| -C(CH₃)₃ (tert-Butyl) | ~20 | Extremely High ("Locks" Conformation) | libretexts.org |

Exploration of Derivatives as Chiral Auxiliaries or Ligand Precursors in Catalysis Research

The C₂-symmetric and chiral nature of this compound derivatives makes them exceptionally useful in asymmetric synthesis. spcmc.ac.in In particular, enantiomerically pure trans-1,2-diaminocyclohexane (DACH) and its N-substituted analogues are highly valued as chiral auxiliaries and as precursors for sophisticated chiral ligands in metal-catalyzed reactions. researchgate.netsigmaaldrich.comnih.govsigmaaldrich.com These derivatives create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical transformations.

Derivatives of DACH have been successfully incorporated into various ligand frameworks, including N-heterocyclic carbenes (NHCs), which have emerged as versatile ligands in catalysis. mdpi.com For example, a bis(NHC) ligand derived from optically pure trans-1,2-diaminocyclohexane has been used in a copper-catalyzed asymmetric 1,4-addition reaction of diethylzinc (B1219324) to 3-nonen-2-one, achieving 90% enantiomeric excess (ee). mdpi.com Similarly, a chiral ligand based on N,N'-dimethylcyclohexane-1,2-diamine was employed in a copper-catalyzed enantioselective intramolecular C–O bond formation, producing chiral chromans with up to 94% ee. rsc.org

The application of these derivatives spans a wide range of important organic reactions, demonstrating their versatility and effectiveness in creating chiral molecules.

| Derivative/Ligand Precursor | Catalyst System | Reaction Type | Substrate Example | Result (Yield/Enantioselectivity) | Reference |

|---|---|---|---|---|---|

| (-)-trans-1,2-Cyclohexanediamine-based bis(NHC) | CuOAc | Asymmetric 1,4-Addition | 3-Nonen-2-one | 90% ee | mdpi.com |

| Chiral dimethylcyclohexane-1,2-diamine (L3) | Cu-based | Enantioselective Intramolecular C–O Coupling | 2,2-bis(2-bromobenzyl)-3-hydroxypropanenitriles | Up to 96% yield, up to 94% ee | rsc.org |

| (R,R)-N,N'-Diisopropyl-1,2-diaminocyclohexane | Metal complexes | Asymmetric Catalysis | Reaction with isomeric benzylic dibromides | Formation of chiral heterocycles and macrocycles | researchgate.net |

| trans-1,2-Diaminocyclohexane | Various | General precursor for chiral ligands, reagents, and scaffolds | N/A | Widely applied in asymmetric synthesis and molecular recognition | nih.gov |

Advanced Analytical Methodologies for Research Purity and Stereoisomeric Analysis

Chromatographic Techniques for Diastereomeric and Enantiomeric Separation

Chromatography is a cornerstone for the separation of stereoisomers. chiralpedia.com Because diastereomers possess different physical properties, they can often be separated using standard achiral chromatography. studfile.net However, the separation of enantiomers, which have identical properties in an achiral environment, necessitates the use of a chiral environment, typically a chiral stationary phase (CSP) or a chiral additive in the mobile phase. chiralpedia.comstudfile.net

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like 1,2-dimethylcyclohexane (B31226). nih.gov High-resolution capillary GC, particularly when coupled with chiral stationary phases, is highly effective for the simultaneous separation of both diastereomers (cis/trans) and enantiomers.

Modified cyclodextrins are frequently used as chiral selectors in stationary phases for the enantioseparation of unfunctionalized hydrocarbons. researchgate.netresearchgate.net The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the analytes and the cyclodextrin (B1172386) cavity, with enantiorecognition driven by weak van der Waals forces. researchgate.netresearchgate.net The size of the cyclodextrin cavity and the substitution pattern on its rim significantly influence the degree of chiral recognition. researchgate.net

Research has demonstrated the successful stereoisomeric separation of 1,2-dimethylcyclohexanes using a fused-silica capillary column coated with a chiral stationary phase. researchgate.netresearchgate.net In one notable study, a Chirasil-Dex column was used to resolve the stereoisomers of 1,2- and 1,3-dimethylcyclohexane. researchgate.netresearchgate.net The experiment revealed a distinct elution order, which can be correlated to the stability of the inclusion complexes formed with the stationary phase. researchgate.net Interestingly, the elution order observed was 1,3-cis before 1,3-trans, but trans-1,2-dimethylcyclohexane eluted before cis-1,2-dimethylcyclohexane (B165935). researchgate.netresearchgate.net The enantiomers of this compound were also successfully resolved using this method. researchgate.net

| Parameter | Value |

| Column Type | Fused-silica capillary column (25 m x 0.25 mm i.d.) |

| Stationary Phase | 0.25 µm Chirasil-Dex |

| Temperature | 25°C |

| Carrier Gas | Helium |

| Pressure | 80 kPa |

| Observed Elution Order | This compound < cis-1,2-dimethylcyclohexane |

| Reference | researchgate.netresearchgate.net |

This interactive table summarizes typical GC conditions for the stereoisomeric separation of 1,2-dimethylcyclohexanes.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analytical assessment of purity and the preparative isolation of specific compounds from a mixture. labmal.comteledynelabs.com Preparative HPLC is specifically designed to purify and collect larger quantities of a target compound for subsequent research, structural elucidation, or functional evaluation. shimadzu.itijrpr.com

While GC is well-suited for volatile compounds, HPLC is versatile for a broader range of molecules and is a primary method for purification. nih.gov For separating diastereomers like cis- and this compound, standard reversed-phase or normal-phase HPLC on achiral columns can be effective due to their differing physical properties. studfile.net

The process involves scaling up an analytical separation to a preparative scale, which requires optimizing parameters such as column size, stationary phase particle size, and mobile phase flow rate to handle larger sample loads while maintaining resolution. ijrpr.comnih.gov Modern preparative HPLC systems often include automated fraction collectors that can isolate the eluting compounds into separate vials based on detector signals, such as UV absorbance. ijrpr.com This allows for the efficient isolation of highly pure fractions of the this compound diastereomer, which can then be subjected to further enantiomeric purity analysis or used in stereoselective reactions. ijrpr.com

Hyphenated Techniques (GC-MS, LC-MS) for Detailed Structural and Purity Assessment in Complex Research Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both separating and identifying components in complex mixtures. nih.govresearchgate.net The combination of chromatography's separation power with mass spectrometry's identification capabilities is particularly valuable for purity assessment and structural confirmation. chemijournal.comajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal hyphenated technique for analyzing volatile compounds like this compound. nih.govajrconline.org In a GC-MS system, the gas chromatograph separates the components of a mixture, and each separated component then enters the mass spectrometer, where it is ionized and fragmented. chemijournal.com The resulting mass spectrum serves as a molecular fingerprint, providing structural information and the molecular weight of the analyte. ajrconline.org This is invaluable for confirming the identity of the 1,2-dimethylcyclohexane peak and for identifying any co-eluting impurities. ajrconline.org

For instance, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry has been used to identify cis-1,2-dimethylcyclohexane within complex hydrocarbon mixtures like jet fuel. wsu.edu This advanced technique provides enhanced resolution, allowing for the separation of isomers that would be difficult to resolve with conventional one-dimensional GC. wsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. chemijournal.com While less common for a volatile, non-polar compound like this compound itself, LC-MS is crucial for analyzing less volatile derivatives or for monitoring reactions in which it is a product. The technique is widely used for impurity profiling and for the identification of unknown compounds in complex matrices. researchgate.netajrconline.org

Development of Novel Methods for Stereochemical Purity Evaluation

While established chromatographic methods are robust, research continues into novel and more informative techniques for stereochemical analysis. A significant development is the online coupling of separation techniques with Nuclear Magnetic Resonance (NMR) spectroscopy.

The hyphenated GC-NMR technique has been successfully employed for the identification of volatile cis/trans-stereoisomers, including those of 1,2-dimethylcyclohexane. nih.govresearchgate.net In this method, compounds are separated by the GC and then flow directly into an NMR spectrometer for ¹H NMR analysis. researchgate.net This provides unambiguous structural information, complementing the data from mass spectrometry and allowing for clear differentiation between isomers. researchgate.net Stopped-flow GC-NMR, where the flow of carrier gas is paused while a specific chromatographic peak is in the NMR detection cell, can be used to acquire high-quality spectra even for very low sample amounts. researchgate.net This combination of a highly selective GC stationary phase with the detailed structural information from NMR represents a powerful tool for the definitive identification of stereoisomers in a mixture. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel and Efficient Stereoselective Synthetic Routes

The synthesis of configurationally pure trans-1,2-disubstituted cyclohexanes is a persistent challenge and a key area of ongoing research. While classical methods often involve the catalytic hydrogenation of substituted benzenes like o-xylene (B151617), these routes can yield mixtures of cis and trans isomers, necessitating complex separation processes. Future research is focused on developing highly stereoselective and efficient synthetic strategies that provide precise control over the molecular architecture.

Emerging synthetic methodologies aim to bypass the limitations of traditional approaches. One promising direction is the use of asymmetric hydrogenation of specifically designed cyclohexene (B86901) precursors. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to 1,2-disubstituted cyclohexenes to yield products with high diastereoselectivity and enantioselectivity for the cis isomer, and similar principles are being explored for trans-selective syntheses. nih.gov Organocatalytic domino or cascade reactions are also gaining prominence as a powerful tool for constructing complex, multi-stereocenter cyclohexane (B81311) derivatives in a single pot, offering a glimpse into future efficient synthetic pathways. nih.gov

Another avenue of exploration involves stereoselective functional group manipulation on a pre-existing cyclohexane ring. This could involve, for example, the double stereoinvertive SN2 reaction on a cis-1,2-diol derivative or related strategies that build the trans relationship with high fidelity. The development of novel catalysts that can differentiate between the two faces of a cyclohexene or guide the addition of methyl groups with high trans-selectivity remains a significant goal. mdpi.com These advanced synthetic methods are crucial for accessing enantiomerically pure forms of trans-1,2-dimethylcyclohexane and its derivatives for specialized applications.

Advanced Computational and Data-Driven Approaches in Conformational Prediction

The conformational behavior of this compound is a classic topic in stereochemistry, primarily involving the equilibrium between its diequatorial and diaxial chair forms. The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial form. yale.edustereoelectronics.org While this fundamental principle is well-established, future research is moving towards more precise and predictive computational models.

Advanced computational methods are providing deeper insights into the subtle energetics of this molecule. High-level quantum chemical calculations can precisely quantify the energy differences and the transition states between conformers. acs.org These theoretical studies are essential for understanding not just the stable chair forms but also transient, higher-energy conformations like the twist-boat, which can play a role in dynamic processes. libretexts.org

Furthermore, the integration of data-driven approaches, including machine learning and artificial intelligence, represents a new frontier. By training models on large datasets of experimental and high-level computational data for various substituted cyclohexanes, it may become possible to predict conformational preferences and energy barriers with unprecedented speed and accuracy. sapub.orgresearchgate.net These in-silico tools will accelerate the design of more complex molecules based on the cyclohexane scaffold, allowing researchers to predict their three-dimensional shapes and properties before undertaking lengthy synthetic efforts.

Table 1: Calculated Steric Strain Energies for this compound Conformers

| Conformer | Substituent Positions | Key Steric Interactions | Calculated Strain Energy (kcal/mol) | Relative Stability |

| A | Diequatorial | Gauche interaction between methyl groups | ~0.9 | More Stable |

| B | Diaxial | Four 1,3-diaxial interactions (CH3 ↔ H) | ~3.6 | Less Stable |

| Data compiled from various stereochemical studies. The energy difference of ~2.7 kcal/mol strongly favors the diequatorial conformer. yale.edu |

Integration into Supramolecular Architectures and Materials Science Research

The rigid and predictable C2-symmetric structure of the this compound scaffold makes it an attractive building block, or tecton, for the rational design of supramolecular assemblies and advanced materials. Although direct applications of the parent hydrocarbon are nascent, its structural motifs are inspiring future directions in crystal engineering, host-guest chemistry, and materials science.

In the field of metal-organic frameworks (MOFs), the defined geometry of such scaffolds is highly desirable for constructing porous materials with tailored pore sizes and functionalities. By functionalizing the this compound core with coordinating groups (e.g., carboxylic acids or pyridyls), it can be used as a rigid linker to connect metal nodes, creating three-dimensional networks. The inherent chirality of the scaffold could also be used to impart chirality to the MOF, making it suitable for applications in enantioselective separations or catalysis. rsc.orgnih.gov

The concept of using cyclohexane derivatives in supramolecular chemistry is also being explored through their incorporation into larger host molecules like crown ethers. researchgate.net The conformational state of the cyclohexane ring can influence the binding properties of the macrocycle, suggesting a potential role in the development of molecular switches and sensors. The predictable orientation of substituents in the trans-diequatorial conformation provides a stable platform upon which to build more complex, functional supramolecular systems. acs.org

Role of this compound Scaffolds in Asymmetric Catalysis and Advanced Chemical Systems

While this compound itself is not catalytically active, its structural framework is a cornerstone of modern asymmetric catalysis. The true impact of this scaffold is realized in its functionalized derivatives, most notably enantiomerically pure trans-1,2-diaminocyclohexane (DACH) . DACH is considered a "privileged scaffold" in catalysis, meaning its derivatives have proven effective in a wide range of stereoselective transformations. acs.orgresearchgate.net

The success of the trans-1,2-disubstituted cyclohexane scaffold stems from several key features:

Rigidity: The chair conformation locks the two functional groups into a well-defined spatial relationship, reducing conformational ambiguity.

Chirality: As a C2-symmetric chiral molecule, it can create a highly organized and predictable chiral environment around a metal center or as part of an organocatalyst. researchgate.net

Modularity: The amino groups in DACH can be easily modified to create a vast library of ligands (e.g., Salen ligands, sulfonamides, ureas) with fine-tuned steric and electronic properties. rsc.org

Catalysts derived from the DACH scaffold are instrumental in numerous asymmetric reactions, including alkylations, epoxidations, cyclopropanations, and Michael additions. acs.orgnih.gov For example, DACH-based sulfonamides have been shown to be highly effective organocatalysts, achieving excellent enantioselectivities at very low catalyst loadings. rsc.org Future research will undoubtedly continue to exploit this reliable and versatile scaffold to develop next-generation catalysts for synthesizing complex chiral molecules, such as pharmaceuticals and agrochemicals, with ever-increasing efficiency and precision. snnu.edu.cnrsc.org

Q & A

Q. What is the most stable chair conformation of trans-1,2-dimethylcyclohexane, and how is this determined experimentally?

The diequatorial conformation is the most stable due to minimized steric strain. In the axial conformation, two methyl groups experience four 1,3-diaxial interactions (3.8 kJ/mol each), leading to a total steric strain of 15.2 kJ/mol. The diequatorial conformation avoids these interactions, resulting in only a gauche butane interaction (3.8 kJ/mol), making it ~11.4 kJ/mol more favorable. Conformational analysis via NMR coupling constants or computational methods (e.g., molecular mechanics) can validate this .

Q. How can this compound be synthesized, and what intermediates are involved?

It can be synthesized via hydrogenation of 1,6-dimethylcyclohexene using a rhodium catalyst. The reaction proceeds through a trans-addition mechanism, where hydrogen adds to opposite faces of the double bond. Intermediate analysis (e.g., GC-MS) confirms the absence of cis-isomer byproducts .

Q. What spectroscopic identifiers (e.g., SMILES, InChIKey) are critical for structural validation?

Key identifiers include:

- SMILES :

CC1CCCCC1C - InChIKey :

KVZJLSYJROEPSQ-HTQZYQBOSA-N - Molecular formula : C₈H₁₆ (MW: 112.21 g/mol) These are essential for computational modeling (e.g., DFT) and database referencing .

Advanced Research Questions

Q. How do host-guest interactions affect the axial conformer stability of this compound?

Encapsulation in chiral hosts like (P)₄-AAC stabilizes axial conformers via dispersive interactions. X-ray crystallography and quantum chemical optimizations reveal minimal structural distortion (RMSD < 0.02 Å) between isolated and encapsulated forms. NMR titrations in non-competitive solvents (e.g., d₁₈-octane) quantify binding affinities .

Q. What advanced analytical methods detect enantiomeric purity or conglomerate formation in this compound derivatives?

Second harmonic generation (SHG) is a high-throughput method to identify conglomerates. For example, (±)-trans-1,2-diaminocyclohexane salts exhibit SHG activity due to non-centrosymmetric crystal packing, validated via polarization microscopy and ECD spectroscopy .

Q. How does this compound behave under anaerobic biodegradation conditions?

In sulfate-reducing environments, it exhibits <10% degradation over 100 days, unlike ethylcyclohexane, which is readily metabolized. Isotopic labeling (¹³C or ²H) and GC-MS monitor degradation pathways, revealing resistance due to steric hindrance from the trans-dimethyl configuration .

Q. What computational methods predict steric strain in substituted cyclohexanes?

A-values and molecular mechanics (e.g., MM2 force fields) calculate strain energy. For trans-1,2-dimethylcyclohexane, steric strain differences between axial and equatorial conformers (~11.4 kJ/mol) align with experimental NMR data .

Q. How does radiolysis induce isomerization in this compound?

Gamma irradiation generates 1,2-dimethylcyclohexyl radicals, which disproportionate to form cis-trans isomers. Radical trapping experiments (e.g., using TEMPO) and G-value measurements quantify isomerization rates, highlighting cage effects in ring-opening/reclosing mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.